

Thermochemical Profile of 3-Hydroxy-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzoic acid

Cat. No.: B184562

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for **3-Hydroxy-5-nitrobenzoic acid** and its isomers. Due to a lack of direct experimental data for **3-Hydroxy-5-nitrobenzoic acid**, this document focuses on presenting thermochemical information for closely related nitrobenzoic acid derivatives. Detailed experimental protocols for key thermochemical measurements, including combustion calorimetry and sublimation enthalpy determination, are provided. Furthermore, a generalized experimental workflow for the thermochemical characterization of solid organic compounds is illustrated. This guide serves as a critical resource for researchers in drug development and materials science requiring a foundational understanding of the energetic properties of this class of molecules.

Introduction

3-Hydroxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as the enthalpy of formation and combustion, is fundamental for process development, safety assessment, and the prediction of chemical behavior. This document compiles and analyzes the thermochemical data of structurally similar compounds to provide a valuable comparative framework in the absence of direct experimental values for the title compound.

Thermochemical Data

Direct experimental thermochemical data for **3-Hydroxy-5-nitrobenzoic acid** is not readily available in the current scientific literature. However, data for other nitrobenzoic acid isomers and related derivatives have been reported and are summarized below to provide a comparative context.

Table 1: Physical Properties of **3-Hydroxy-5-nitrobenzoic Acid** and Related Isomers

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
3-Hydroxy-5-nitrobenzoic acid	78238-14-9	C ₇ H ₅ NO ₅	183.12	190-195[1]
2-Hydroxy-5-nitrobenzoic acid	96-97-9	C ₇ H ₅ NO ₅	183.12	228-230
3-Hydroxy-2-nitrobenzoic acid	602-00-6	C ₇ H ₅ NO ₅	183.12	Not Available
4-Nitrobenzoic acid	62-23-7	C ₇ H ₅ NO ₄	167.12	240
3-Nitrobenzoic acid	121-92-6	C ₇ H ₅ NO ₄	167.12	142

Table 2: Experimental Enthalpies of Combustion and Formation for Related Nitroaromatic Compounds

Compound	Phase	ΔcH° (kJ/mol)	ΔfH° (kJ/mol)	Reference
4-Nitrobenzoic Acid	solid	-3047.6 ± 1.2	-425.4 ± 1.3	--INVALID-LINK--
3-Nitrobenzaldehyde	solid	-3105.8 ± 1.5	-167.2 ± 1.6	--INVALID-LINK--

Experimental Protocols

The thermochemical data presented for related compounds are typically determined using a combination of experimental techniques. The following sections detail the methodologies for these key experiments.

Combustion Calorimetry

The standard enthalpy of formation of a solid organic compound is often derived from its standard energy of combustion, which is measured using a bomb calorimeter.

Objective: To determine the standard energy of combustion (ΔcU°) and subsequently calculate the standard enthalpy of combustion (ΔcH°) and formation (ΔfH°).

Methodology:

- **Calibration:** The heat capacity of the calorimeter (C_{cal}) is determined by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is precisely known.
- **Sample Preparation:** A pellet of the sample (approximately 1 g) is prepared and weighed accurately.
- **Bomb Setup:** The pellet is placed in a crucible within the bomb. A fuse wire is attached to the ignition system and positioned to be in contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.
- **Combustion:** The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm. The bomb is then placed in the calorimeter, which is filled with a known mass of water. The combustion is initiated by passing an electric current through the fuse wire.
- **Temperature Measurement:** The temperature of the water in the calorimeter is monitored before, during, and after combustion to determine the temperature change (ΔT).

- **Analysis of Products:** After combustion, the bomb is depressurized, and the liquid contents are collected to analyze for the formation of nitric acid, which is a common byproduct when combusting nitrogen-containing compounds.
- **Calculations:** The energy of combustion is calculated using the measured temperature change and the heat capacity of the calorimeter, with corrections applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid[2]. The standard enthalpy of combustion is then calculated from the energy of combustion, and the standard enthalpy of formation is derived using Hess's law.

Determination of Sublimation Enthalpy

The enthalpy of sublimation (Δ_{subH}) is a crucial parameter for converting thermochemical data from the solid to the gas phase. It can be determined using techniques such as Knudsen effusion or thermogravimetric analysis (TGA).

Objective: To determine the enthalpy of sublimation of the compound.

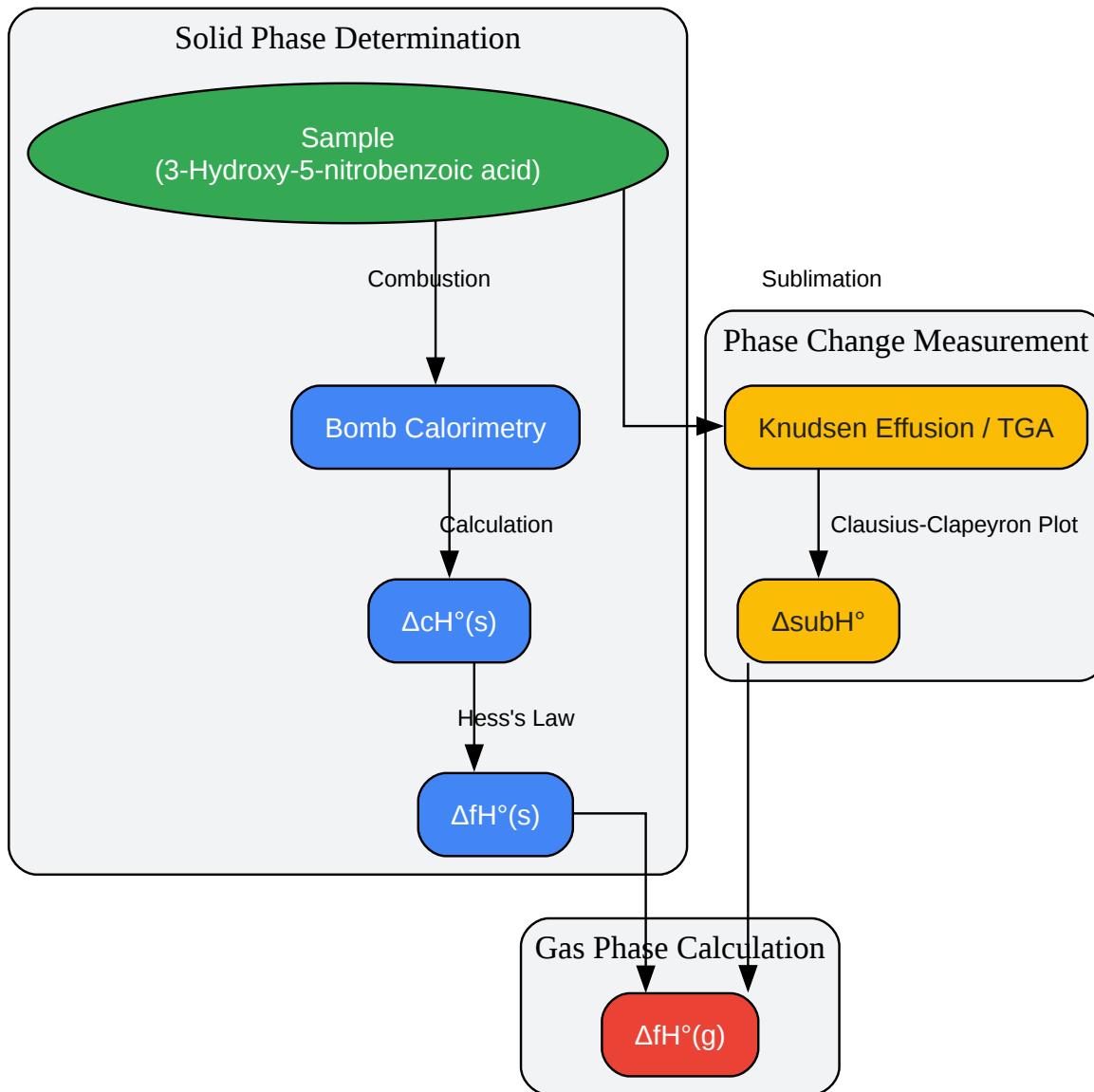
Methodology (Knudsen Effusion):

- **Apparatus:** A Knudsen effusion cell, which is a small, thermostatted container with a very small orifice, is used.
- **Sample Loading:** A small amount of the sample is placed in the cell.
- **Vacuum and Heating:** The cell is placed in a high-vacuum chamber and heated to a series of constant temperatures.
- **Mass Loss Measurement:** At each temperature, the rate of mass loss of the sample due to effusion through the orifice is measured.
- **Vapor Pressure Calculation:** The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.
- **Clausius-Clapeyron Plot:** The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature ($\ln(P)$ vs. $1/T$). The enthalpy of sublimation is then determined from the slope of this plot, as described by the Clausius-Clapeyron equation.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating thermochemical properties.

Methodology:


High-level quantum chemical calculations, such as the G* series of methods (e.g., G3, G4) or density functional theory (DFT), can be employed to calculate the gas-phase enthalpy of formation. These calculations typically involve:

- Geometry Optimization: Finding the lowest energy conformation of the molecule.
- Frequency Calculation: To determine zero-point vibrational energies and thermal corrections.
- Single-Point Energy Calculations: Using high-level theoretical models and large basis sets to obtain accurate electronic energies.
- Atomization or Isodesmic Reactions: The calculated energies are used in atomization or isodesmic reaction schemes to derive the enthalpy of formation. The good agreement between high-level computational results and experimental data for related molecules lends confidence to the predicted values for uncharacterized compounds.

Visualizations

Experimental Workflow for Thermochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the gas-phase enthalpy of formation for a solid organic compound.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Conclusion

While direct experimental thermochemical data for **3-Hydroxy-5-nitrobenzoic acid** remains elusive, this guide provides a robust framework for understanding its potential energetic properties through the analysis of related compounds. The detailed experimental and

computational methodologies described herein offer a clear path for future studies to determine the precise thermochemical values for this compound, which will be invaluable for its application in scientific and industrial research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-羟基-5-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scribd.com [scribd.com]
- To cite this document: BenchChem. [Thermochemical Profile of 3-Hydroxy-5-nitrobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184562#thermochemical-data-for-3-hydroxy-5-nitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com